REACTION_CXSMILES
|
[CH3:1][N:2]1[CH:6]=[CH:5][N:4]=[CH:3]1.[C:7](#N)C.Cl[C:11]([O:13]C)=[O:12]>C(N(CC)CC)C>[CH3:7][C:5]1[N:4]=[C:3]([C:11]([OH:13])=[O:12])[N:2]([CH3:1])[CH:6]=1
|
Name
|
|
Quantity
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41 g
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Type
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reactant
|
Smiles
|
CN1C=NC=C1
|
Name
|
|
Quantity
|
500 mL
|
Type
|
reactant
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
38.63 g
|
Type
|
reactant
|
Smiles
|
ClC(=O)OC
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Name
|
|
Quantity
|
70 mL
|
Type
|
solvent
|
Smiles
|
C(C)N(CC)CC
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Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
the mixture was stirred at room temperature overnight
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Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
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the mixture was cooled in an ice bath
|
Type
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FILTRATION
|
Details
|
filtered
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Type
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DISSOLUTION
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Details
|
the residue was dissolved in 500 ml of methylene chloride
|
Type
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WASH
|
Details
|
the solution was washed with brine
|
Type
|
DRY_WITH_MATERIAL
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Details
|
water, then dried (Na2SO4)
|
Type
|
CUSTOM
|
Details
|
chromatographed on silica gel, with a 975:25 v
|
Type
|
ADDITION
|
Details
|
v mixture of methylene chloride and methanol as eluent
|
Type
|
CUSTOM
|
Details
|
Evaporation of the solvent
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
CC=1N=C(N(C1)C)C(=O)O
|
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |